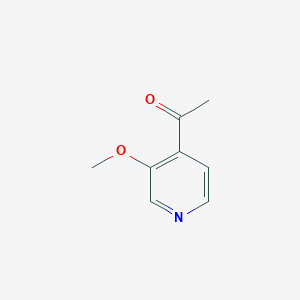

Methyl 2-(1,3-benzoxazol-5-yl)acetate

描述

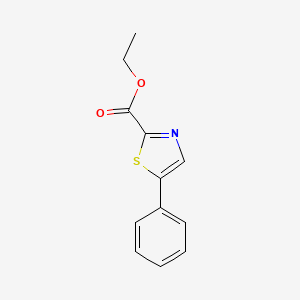

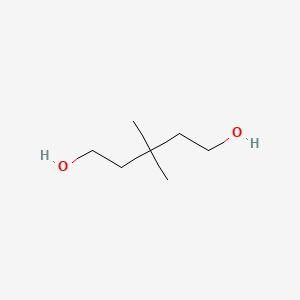

“Methyl 2-(1,3-benzoxazol-5-yl)acetate” is a chemical compound that belongs to the class of benzoxazoles. It has a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol .

Molecular Structure Analysis

The InChI code for “Methyl 2-(1,3-benzoxazol-5-yl)acetate” is 1S/C10H9NO3/c1-13-10(12)5-7-2-3-9-8(4-7)11-6-14-9/h2-4,6H,5H2,1H3 . This indicates the presence of a benzoxazole ring attached to an acetate group. The exact 3D structure would require further computational or experimental studies.Physical And Chemical Properties Analysis

“Methyl 2-(1,3-benzoxazol-5-yl)acetate” is a solid-powder at ambient temperature . It has a molecular weight of 191.18 g/mol . More detailed physical and chemical properties would require further experimental studies or database searches.科研应用

Synthesis and Biological Activity

Inhibitors of COX-2 / 5-LOX : Methyl 2-(1,3-benzoxazol-5-yl)acetate derivatives have been synthesized and tested for COX-2 (Cyclooxygenase) / 5-LOX (Lipoxygenase) inhibitory activity, with some compounds exhibiting notable 5-LOX inhibitory activity. These findings highlight the compound's potential in anti-inflammatory applications (Reddy et al., 2008).

Antimicrobial Activity : Novel 2-substituted benzoxazole derivatives synthesized from methyl 2-substituted benzoxazole-5-carboxylate have shown antimicrobial activity. This research emphasizes the benzoxazole core's importance in developing new antimicrobial agents (Balaswamy et al., 2012).

Antioxidant Properties : Benzoxazinyl pyrazolone arylidenes, obtained starting from methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetate, have been screened for their in vitro antimicrobial and antioxidant studies, showing potential as antioxidants (Sonia et al., 2013).

Materials Science Applications

- Fluorescent Brighteners : A synthetic method was developed for new fluorescent 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives using a green catalyst. These compounds show moderate to low emission intensities, suggesting applications as fluorescent brighteners (Harishkumar et al., 2012).

Chemical Synthesis

Synthesis of COX-2 Inhibitors : Methyl 5-[2-arylamino-4-(3-oxo-[1,4]benzoxazin-6-yl)thiazoleacetates and related compounds have been synthesized and tested for their COX-2 inhibitor activity, showing the versatility of benzoxazole derivatives in medicinal chemistry (Reddy et al., 2006).

Corrosion Inhibitors : Derivatives of Methyl 2-(1,3-benzoxazol-5-yl)acetate have been studied as corrosion inhibitors of mild steel in sulphuric acid solution, indicating their potential application in protecting metals against corrosion (Elazhary et al., 2019).

Safety And Hazards

“Methyl 2-(1,3-benzoxazol-5-yl)acetate” is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

“Methyl 2-(1,3-benzoxazol-5-yl)acetate” and other benzoxazole derivatives have potential applications in various fields due to their wide spectrum of pharmacological activities . Future research could focus on exploring these activities in more detail, optimizing the synthesis process, and investigating the detailed mechanism of action.

性质

IUPAC Name |

methyl 2-(1,3-benzoxazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)5-7-2-3-9-8(4-7)11-6-14-9/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUQPSOUPSUZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(C=C1)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585919 | |

| Record name | Methyl (1,3-benzoxazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(1,3-benzoxazol-5-yl)acetate | |

CAS RN |

97479-79-3 | |

| Record name | Methyl (1,3-benzoxazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1,2-Dihydro-1'-methylspiro[3H-indole-3,4'-piperidine]](/img/structure/B1316460.png)

![4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde](/img/structure/B1316475.png)

![furo[2,3-c]pyridin-7(6H)-one](/img/structure/B1316487.png)